molecular formula C18H21N7 B6475167 N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640814-95-3

N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6475167
CAS No.: 2640814-95-3
M. Wt: 335.4 g/mol
InChI Key: OWGSIZZUEZJNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a piperazine ring bearing a quinazolin-4-yl group and at the 4-position with a dimethylamine moiety. This structure combines pharmacologically relevant motifs:

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly found in kinase inhibitors and antiviral agents.
  • Piperazine: A six-membered diamine ring that enhances solubility and modulates receptor binding.
  • Quinazoline: A bicyclic aromatic system with nitrogen atoms, often associated with tyrosine kinase inhibition (e.g., EGFR inhibitors) .
  • Dimethylamine: A polar substituent that improves aqueous solubility and bioavailability.

Properties

IUPAC Name

N,N-dimethyl-2-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGSIZZUEZJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antiproliferative activity was assessed in a controlled environment of 37 °C in a humidified incubator with 5% CO2. Changes in these conditions could potentially affect the compound’s action.

Biological Activity

N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with a quinazoline moiety and a piperazine ring. This structural configuration is significant for its biological activity, particularly in targeting specific enzymes and receptors.

Enzyme Inhibition:
Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in cancer progression. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), which are crucial in regulating cell growth and survival pathways. The dual inhibition of these enzymes suggests that the compound may have a synergistic effect in cancer treatment by disrupting multiple signaling pathways simultaneously .

Cytotoxicity:
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity, with IC50 values indicating potent efficacy against cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). For example, one study reported an IC50 of 1.5 μM against MCF-7 cells, showcasing its potential as an anticancer agent .

Antiproliferative Activity

A comprehensive evaluation of the compound's antiproliferative properties was conducted using the NCI-60 cell line panel. The results indicated that this compound exhibited promising growth inhibition across multiple cancer types:

Cell LineGI Value (%) at 10 μM
HOP-92 (NSCL)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast)46.14

These findings underscore the compound's potential as a lead candidate for further development in cancer therapy .

ADME-Tox Properties

In addition to its biological activity, the compound has been evaluated for its pharmacokinetic properties using ADME-Tox predictions. The results indicated favorable drug-likeness characteristics, which are essential for further development into a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of quinazoline derivatives, including this compound:

  • Inhibition of c-Met and VEGFR : A related study investigated compounds bearing quinazoline fragments and found that those with similar structural features exhibited potent inhibitory activity against c-Met and VEGFR receptors, which are critical targets in cancer therapy .
  • Dual Inhibition Mechanism : Another study highlighted the importance of dual inhibition mechanisms in enhancing therapeutic efficacy against resistant cancer types, suggesting that compounds like this compound could be pivotal in overcoming treatment resistance .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C14H18N4C_{14}H_{18}N_{4} with a molecular weight of approximately 242.32 g/mol. Its structure features a quinazoline moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine exhibits promising anticancer properties. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription and cell cycle regulation. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in leukemia models. The results highlighted its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

There is emerging evidence that compounds with similar structures possess antimicrobial activities. The piperazine ring is known for its ability to interact with bacterial membranes, potentially leading to bacterial cell death.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial32 µg/mL
Compound BFungal16 µg/mL
N,N-dimethyl...TBDTBD

This table summarizes findings from various studies where related compounds demonstrated varying degrees of antimicrobial efficacy, suggesting that this compound could also exhibit similar properties upon further investigation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamine group on the pyrimidine ring acts as a strong electron donor, facilitating nucleophilic displacement at adjacent positions:

  • C2 Substitution :
    Under basic conditions (K₂CO₃/DMF), the C2-piperazinyl group can be replaced by thiols or amines via SNAr mechanisms . For example:

    Pyrimidine 4 + 3-(dimethylamino)-1-propylamine → Compound 5 (THF, 66°C)

  • C5 Halogenation :
    Phosphorus oxychloride converts hydroxyl groups to chlorides at elevated temperatures (reflux, toluene), though steric hindrance from dimethylamine may limit reactivity.

Electrophilic Substitution Reactions

The quinazoline core undergoes electrophilic attacks preferentially at C6/C8 positions :

ReactionConditionsOutcome
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitroquinazoline derivative
SulfonationOleum, 150°C8-Sulfoquinazoline (requires directing groups)

Note: The piperazine bridge may deactivate the quinazoline ring through electron donation, reducing electrophilic reactivity compared to unsubstituted quinazoline .

Alkylation and Acylation Reactions

The piperazine nitrogen (N4′) shows moderate basicity (pKa ~7.5), enabling:

  • N4′-Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

    Piperazine + CH₃I → N4′-methyl-piperazinium iodide

  • N4′-Acylation :
    Acetyl chloride in dichloromethane yields N-acetyl derivatives :

    Piperazine + AcCl → N4′-acetyl-piperazine (K₂CO₃, 25°C)

Cross-Coupling Reactions

The pyrimidine and quinazoline rings participate in palladium-catalyzed couplings:

Reaction TypeConditionsExample Product
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEC6-arylquinazoline derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N3-arylated quinazoline analogs

Limitation: Dimethylamine at C4 may coordinate palladium, requiring optimized ligands .

Hydrolysis and Stability Studies

Critical stability parameters under physiological conditions:

ConditionObservationReference
Acidic (pH 1.2)Quinazoline ring protonation; no cleavage
Alkaline (pH 10.5)Partial hydrolysis of piperazine C-N bonds
Oxidative (H₂O₂)Degrades via N-oxide formation at N1/N3

Comparative Reactivity with Structural Analogs

The dimethylamine group confers distinct reactivity vs. related compounds:

CompoundKey DifferenceReactivity Profile
N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amineEthyl vs. methyl substitutionEnhanced lipophilicity; slower SNAr
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amineMethoxy groups at C6/C7Increased electrophilic reactivity
AEB071 (PKC inhibitor)Pyrrole-2,5-dione substituentPreferential acylation at N4′

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following table summarizes structural variations among similar compounds:

Compound Name Core Heterocycle Piperazine Substituent 4-Position Substituent Molecular Weight (g/mol) Key References
Target Compound Pyrimidine Quinazolin-4-yl N,N-dimethylamine ~393.46*
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine Piperazine (unsubstituted) N,N-dimethylamine 273.31
7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine Pyrimidine 4-Ethylpiperazine Quinoline-pyrazine ~439.52*
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine Quinazoline Pyrrolidine Butyl-pyrrolidine ~484.61*
N,N-dimethyl-2-pyrrolidin-1-ylquinazolin-4-amine Quinazoline Pyrrolidine N,N-dimethylamine ~282.36*

*Estimated based on molecular formulas.

Structure-Activity Relationship (SAR) Insights

Role of the Core Heterocycle
  • Pyrimidine vs. Quinazoline : Pyrimidine-based compounds (e.g., target compound) prioritize kinase inhibition due to their planar structure, while quinazoline derivatives (e.g., ) often exhibit stronger DNA intercalation or topoisomerase inhibition .
Piperazine Modifications
  • Unsubstituted Piperazine (): Simplifies synthesis but reduces selectivity due to fewer steric or electronic interactions.
  • Quinazolin-4-yl-Piperazine (Target Compound): Enherves target affinity but may reduce solubility compared to ethyl- or methyl-substituted piperazines (e.g., ) .
  • Pyrrolidine vs.
4-Position Substituents
  • N,N-Dimethylamine : Improves aqueous solubility and bioavailability compared to hydrophobic groups (e.g., benzyl in ) .
  • Bulkier Groups (e.g., butyl-pyrrolidine in ): May enhance membrane permeability but reduce solubility .

Physicochemical and Pharmacological Properties

  • Solubility : The target compound’s dimethylamine group likely confers higher solubility (>50 µM) compared to analogs with hydrophobic substituents (e.g., : <10 µM) .
  • Lipophilicity (LogP) : Estimated LogP ~2.5 (moderate), balancing membrane permeability and solubility. Quinazoline-containing analogs (e.g., ) exhibit higher LogP (~3.0) due to aromatic bulk .
  • Biological Activity: Quinazoline-piperazine derivatives (e.g., ) show nanomolar IC50 values against kinases like EGFR . Dimethylamine-substituted pyrimidines (e.g., ) are reported as CARM1 inhibitors with IC50 < 100 nM .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction optimizations are recommended for synthesizing N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine?

  • Methodology : Key steps include coupling quinazoline with piperazine-pyrimidine intermediates. For example:

  • Oxidation : Use meta-chloroperoxybenzoic acid (MCPBA) or Oxone® to oxidize thiomorpholine derivatives (e.g., 75% yield achieved for sulfoxide/sulfone formation) .
  • Deprotection : Remove tert-butoxycarbonyl (t-Boc) groups using 50% trifluoroacetic acid (TFA) to yield free piperazine intermediates .
  • Substituent introduction : Optimize coupling reactions (e.g., Buchwald-Hartwig amination) with catalysts like Pd(dba)₂ to attach quinazoline to the pyrimidine core .
    • Optimization : Adjust solvent systems (e.g., THF for polar intermediates), catalyst loadings, and reaction times to improve yields.

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-HRMS (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns .

Q. How can aqueous solubility be improved for in vitro assays without compromising activity?

  • Strategies :

  • Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperazine ring .
  • Use salt forms (e.g., hydrochloride) to enhance solubility in physiological buffers.
  • Optimize solvent systems (e.g., DMSO/PEG mixtures) for stock solutions .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for quinazoline-piperazine-pyrimidine hybrids targeting kinases?

  • Approach :

  • Core modifications : Systematically vary substituents on the quinazoline (C-4/C-5 positions) and pyrimidine (N,N-dimethyl groups) .
  • Activity profiling : Test derivatives against kinase panels (e.g., c-Src, Abl) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., fibroblast xenografts) .
  • Computational modeling : Perform docking studies to predict binding interactions with kinase ATP pockets (e.g., hydrophobic interactions with quinazoline) .

Q. How should researchers resolve contradictory activity data from substituent modifications in kinase assays?

  • Troubleshooting :

  • Purity verification : Re-analyze compounds via HPLC and NMR to rule out impurities (e.g., residual TFA from synthesis) .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM for c-Src assays) and cell lines (e.g., NIH-3T3 vs. HEK293) .
  • Orthogonal assays : Validate findings using thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm target engagement .

Q. What methodologies elucidate the mechanism of c-Src/Abl kinase inhibition and selectivity?

  • Experimental design :

  • Enzymatic assays : Measure inhibition kinetics (Kᵢ values) under varying ATP concentrations to assess competitive/non-competitive binding .
  • Crystallography : Solve co-crystal structures of the compound bound to c-Src/Abl to identify critical hydrogen bonds (e.g., quinazoline N1 interaction with Met341) .
  • In vivo models : Evaluate efficacy in orthotopic pancreatic cancer models with oral dosing (e.g., 25 mg/kg daily) and monitor survival rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.